N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Physicochemical profiling Linker SAR Drug-likeness

Researchers requiring a pyridazine-based hinge binder with defined linker topology often face limited sourcing for SAR probe compounds. This product addresses that gap with a thioether-butanoyl spacer (8 rotatable bonds) bridging a pyridazine core to a benzylpiperazine moiety. • Moderate lipophilicity (XLogP3 = 1.3) reduces promiscuous inhibition risk vs. class avg. XLogP3 ≈ 2.0-3.5 • Suitable for kinase selectivity panels (PI3K, CDK, tyrosine kinase families) • Verified computed properties (TPSA = 104 Ų, HBA = 6, HBD = 1) support ADME model calibration Supplied as research-grade material with batch-specific analytical documentation. For in-vitro research use only.

Molecular Formula C21H27N5O2S
Molecular Weight 413.54
CAS No. 1105247-49-1
Cat. No. B2641111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
CAS1105247-49-1
Molecular FormulaC21H27N5O2S
Molecular Weight413.54
Structural Identifiers
SMILESCC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H27N5O2S/c1-17(27)22-19-9-10-20(24-23-19)29-15-5-8-21(28)26-13-11-25(12-14-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10H,5,8,11-16H2,1H3,(H,22,23,27)
InChIKeyJPFPOMQPPRAZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide – Structural Identity and Properties


N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide (CAS 1105247-49-1) is a synthetic organic compound with a pyridazine core, an acetamide substituent at the 3-position, and a thioether-linked butanoylpiperazine moiety bearing a terminal benzyl group [1]. Its molecular formula is C21H27N5O2S (MW 413.5 g/mol), with a computed XLogP3 of 1.3 and a topological polar surface area of 104 Ų, suggesting moderate lipophilicity and hydrogen-bonding capacity that distinguish it from closely related pyridazine derivatives with different linker chemistry [2]. The compound is catalogued under PubChem CID 29339413 and is primarily available from chemical vendors as a research-grade small molecule for biochemical and pharmacological studies [1].

N-(6-((4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide: Why Generic Substitution Fails – Linker and Topology


Compounds within the benzylpiperazine-pyridazine class cannot be freely interchanged because subtle variations in the linker chemistry, spacer length, and attachment position on the pyridazine ring produce divergent physicochemical and pharmacological profiles. N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide features a thioether (−S−) bridge and a four-carbon butanoyl spacer between the pyridazine core and the benzylpiperazine moiety [1]. This contrasts with analogs that employ a direct N-linkage, a carbonyl-only tether, or an oxoethyl spacer, each of which alters molecular flexibility, hydrogen-bond acceptor count, and target-binding geometry [2]. Even compounds sharing the same core scaffold can exhibit order-of-magnitude differences in target affinity and selectivity, as demonstrated by SAR studies on pyridazinylpiperazine VR1 antagonists, where IC50 values ranged from 9 nM to >200 nM depending on linker and substituent variations [3]. For procurement in medicinal chemistry campaigns or pharmacological profiling, the precise identity of the linker and spacer is therefore a critical determinant of assay outcome and cannot be inferred from in-class similarity alone.

N-(6-((4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide: Differentiation Evidence


Thioether vs. N-Linkage: Impact on Hydrogen Bonding and TPSA

The target compound incorporates a thioether (−S−) bridge between the pyridazine core and the butanoyl spacer, in contrast to analogs such as 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine, which attach the benzylpiperazine directly via an N-linkage at the pyridazine 3-position [1]. The thioether sulfur contributes an additional hydrogen-bond acceptor (total HBA count = 6 for the target compound) and increases the topological polar surface area (TPSA = 104 Ų) relative to the direct N-linked analog, which has an HBA count of 5 and a TPSA of approximately 78 Ų (calculated from structure) [2]. This difference in HBA count and TPSA influences membrane permeability and solvation free energy, key parameters in CNS drug discovery and cell-based assay performance [3].

Physicochemical profiling Linker SAR Drug-likeness

Butanoyl vs. Oxoethyl Spacer: Linker Length and Flexibility

The target compound employs a four-carbon butanoyl spacer (−CH2CH2CH2C(=O)−) connecting the thioether to the piperazine ring. In contrast, structurally related benzylpiperazine-pyridazine derivatives such as 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one utilize a shorter two-carbon oxoethyl spacer [1]. The longer butanoyl spacer increases the number of rotatable bonds (from approximately 6 to 8) and extends the maximal end-to-end distance between the pyridazine core and the benzyl group by approximately 2.5–3.0 Å (estimated from molecular mechanics), which alters the conformational ensemble accessible for target binding [2]. SAR studies in related pyridazinylpiperazine VR1 antagonist series demonstrate that spacer length modification can shift IC50 values by >10-fold [3].

Spacer SAR Linker optimization Conformational flexibility

Acetamide Substituent vs. Unsubstituted Analogs: H-Bond Donor Impact

The target compound bears an acetamide group (−NHCOCH3) at the pyridazine 3-position, providing a single hydrogen-bond donor (HBD = 1). In contrast, the analog 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine has no HBD at the corresponding position (HBD = 0) since the piperazine is directly N-linked to the pyridazine [1]. The presence of the acetamide NH donor enables a specific hydrogen-bonding interaction that is absent in the unsubstituted analog. In kinase inhibitor pharmacophores, an acetamide NH at the hinge-binding position can contribute 0.5–2.0 kcal/mol to binding free energy, translating to a potential 2- to 30-fold difference in affinity depending on the target pocket environment [2].

Functional group SAR Hydrogen-bond donor Target engagement

Aqueous Solubility and Lipophilicity vs. Class Average

The target compound has a computed XLogP3 of 1.3, which falls at the lower end of the lipophilicity range for benzylpiperazine-pyridazine derivatives (class average XLogP3 ≈ 2.0–3.5 for N-linked and sulfonyl-containing analogs) [1]. The combination of moderate LogP (1.3), TPSA of 104 Ų, and the presence of a flexible thioether-butanoyl linker suggests that the compound may exhibit improved aqueous solubility relative to more lipophilic benzylpiperazine-pyridazine analogs, which typically have LogP > 2.5 and TPSA < 90 Ų [2]. In high-throughput screening, compounds with LogP < 2.0 and TPSA > 100 Ų are associated with lower rates of non-specific protein binding and fewer false-positive aggregation-based readouts, providing a practical advantage in assay reliability [3].

Solubility Lipophilicity ADME profiling

N-(6-((4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide: Research and Industrial Applications


Kinase Profiling: Thioether-Benzylpiperazine Chemotype

The thioether-butanoyl linker topology and acetamide hinge-binding motif (HBD = 1) make this compound a suitable candidate for inclusion in kinase selectivity screening panels, particularly for PI3K, CDK, or tyrosine kinase families where pyridazine-based hinge binders have established pharmacophoric relevance [1]. Its moderate lipophilicity (XLogP3 = 1.3) reduces the risk of promiscuous inhibition via non-specific hydrophobic interactions compared to more lipophilic benzylpiperazine analogs (class average XLogP3 ≈ 2.0–3.5) [2].

Linker Length SAR: CNS vs. Peripheral Targets

The four-carbon butanoyl spacer and thioether bridge provide a distinct connectivity profile (rotatable bonds = 8; extended end-to-end distance) that can be systematically varied in SAR campaigns to probe the effect of linker length on target engagement and CNS penetration. Pyridazinylpiperazine VR1 antagonist SAR demonstrates that linker modifications can shift IC50 values by >10-fold (9–200 nM range) [3]. This compound serves as a reference point for longer-spacer chemotypes in linker optimization studies.

ADME Model Training: Physicochemical Benchmarking

With experimentally verifiable computed properties (XLogP3 = 1.3, TPSA = 104 Ų, HBA = 6, HBD = 1) [2], this compound can serve as a calibration standard in computational ADME models, particularly for predicting passive permeability and solubility in benzylpiperazine-containing chemical space. Its position at the lower-lipophilicity, higher-TPSA quadrant of the benzylpiperazine-pyridazine class provides a valuable data point for model boundary testing.

Biochemical Hit Validation and Counter-Screening

The compound's favorable LogP/TPSA profile reduces aggregation-based assay interference risk, making it suitable as a tool compound or starting scaffold in target-based biochemical screens where false-positive rates must be minimized [4]. Its thioether linkage and acetamide substituent provide synthetic handles for further derivatization in hit-to-lead optimization.

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